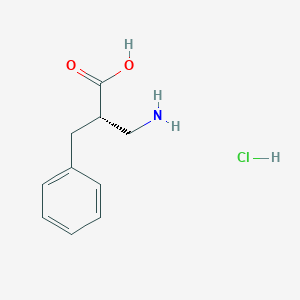

(S)-3-Amino-2-benzylpropanoic acid hydrochloride

Description

(S)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative characterized by a propanoic acid backbone, a benzyl group at the C2 position, and an amino group at the C3 position in the (S)-configuration. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of approximately 215.68 g/mol (exact value may vary slightly due to isotopic variations).

This compound is utilized as a building block in pharmaceutical research, particularly in synthesizing peptidomimetics or enzyme inhibitors. Its stereochemistry and hydrophobic benzyl group make it valuable for targeting chiral biological systems or enhancing membrane permeability .

Properties

IUPAC Name |

(2S)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMCIGQCWOWJV-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647421 | |

| Record name | (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010806-95-7 | |

| Record name | (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

-

Racemate Synthesis : The racemic β-amino acid is synthesized via Strecker or Mannich reactions. For example, condensation of benzaldehyde with malonic acid and ammonium acetate yields racemic 3-amino-2-benzylpropanoic acid.

-

Diastereomeric Salt Formation : The racemate is treated with a chiral resolving agent (e.g., (+)- or (-)-tartaric acid) to form diastereomeric salts. Differential solubility enables separation.

-

Hydrochloride Formation : The free (S)-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Chiral Resolution Parameters

| Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (+)-Tartaric acid | Ethanol/Water | 35–40 | >98% |

| Chiral HPLC | Hexane/IPA | 25–30 | >99% |

Limitations : Low yields (25–40%) and high solvent consumption limit industrial scalability.

Asymmetric Synthesis via Catalytic Methods

Asymmetric catalysis offers a more direct route to the (S)-enantiomer by leveraging chiral catalysts.

Transition Metal-Catalyzed Hydrogenation

Palladium or rhodium catalysts enable enantioselective hydrogenation of α,β-unsaturated precursors. For example:

Table 2: Hydrogenation Performance

| Catalyst | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-(R)-BINAP | 50 | 98 | 85 |

| Pd-Cinchona | 30 | 95 | 78 |

Advantages : High enantioselectivity (>95% ee) and yields up to 85%.

Organocatalytic Amination

Chiral organocatalysts (e.g., L-proline derivatives) facilitate asymmetric amination of α-keto acids.

Table 3: Organocatalysis Outcomes

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (S)-Proline-thiourea | 92 | 70 |

| Jørgensen-Hayashi | 88 | 65 |

Challenges : Prolonged reaction times and moderate yields.

Enzymatic Resolution

Enzymatic methods exploit the stereoselectivity of hydrolases or transaminases to isolate the (S)-enantiomer.

Kinetic Resolution with Hydrolases

Lipases or proteases selectively hydrolyze one enantiomer from a racemic ester.

Table 4: Enzymatic Hydrolysis Efficiency

| Enzyme | Conversion (%) | ee (%) |

|---|---|---|

| CAL-B | 45 | >99 |

| Subtilisin | 38 | 95 |

Transaminase-Catalyzed Synthesis

ω-Transaminases convert ketone precursors to chiral amines.

Table 5: Transaminase Performance

| Enzyme Source | ee (%) | Yield (%) |

|---|---|---|

| Arthrobacter sp. | 99 | 80 |

| Bacillus megaterium | 97 | 75 |

Advantages : Atom-economical and sustainable.

One-Pot Synthesis Strategies

One-pot methods streamline synthesis by combining multiple steps in a single reactor.

Tandem Condensation-Esterification

A patent describes a one-pot synthesis using benzaldehyde, malonic acid, and ammonium acetate:

Table 6: One-Pot Reaction Metrics

| Step | Reagents | Yield (%) |

|---|---|---|

| Condensation | Benzaldehyde, NH₄OAc | 78 |

| Esterification | SOCl₂, EtOH | 85 |

Outcome : Overall yield of 66% with 98% purity.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability.

Continuous Flow Synthesis

Table 7: Flow Synthesis Parameters

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Throughput | 1 kg/day |

| ee | 99% |

Crystallization-Induced Dynamic Resolution (CIDR)

Racemic mixtures undergo continuous crystallization with chiral additives, favoring the (S)-enantiomer.

Comparative Analysis of Methods

Table 8: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Chiral Resolution | 35–40 | >98 | Low | High |

| Asymmetric Hydrogenation | 85 | 98 | High | Moderate |

| Enzymatic Resolution | 45 | >99 | Moderate | Low |

| One-Pot Synthesis | 66 | 98 | High | Low |

Recommendations : For high-volume production, asymmetric hydrogenation or one-pot methods are optimal. Enzymatic approaches suit green chemistry priorities.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-benzylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Organic Synthesis

(S)-3-Amino-2-benzylpropanoic acid hydrochloride serves as a chiral building block in the synthesis of various organic compounds. Its structural properties allow it to participate in reactions that yield other chiral molecules, which are crucial in developing pharmaceuticals and agrochemicals. The compound's ability to form stable intermediates makes it ideal for multi-step synthetic routes.

| Application Area | Description |

|---|---|

| Organic Chemistry | Used as a chiral precursor for synthesizing complex molecules. |

| Pharmaceutical Chemistry | Integral in developing drugs targeting neurological disorders due to its structural similarity to natural amino acids. |

Pharmaceutical Development

This compound is particularly significant in pharmaceutical research due to its role in synthesizing drugs that interact with biological systems. It has been explored for potential applications in treating conditions such as depression and neurodegenerative diseases, where modulation of neurotransmitter systems is critical .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein interactions and enzyme activities. Its incorporation into peptides allows researchers to study metabolic pathways and cellular functions more effectively. This compound aids in understanding how specific amino acids influence protein structure and function.

Neuroscience Studies

The compound has applications in neuroscience , where it is studied for its effects on neurotransmitter systems. Its ability to mimic natural amino acids allows researchers to explore its potential as a therapeutic agent for mental health disorders, contributing to advancements in synaptic transmission understanding .

Case Study 1: Synthesis of Peptidomimetics

A study demonstrated the use of this compound in synthesizing peptidomimetics, which are designed to mimic the structure and function of peptides while offering enhanced stability and bioavailability. The research highlighted the compound's role in improving the pharmacokinetic properties of peptide-based drugs .

Case Study 2: LAT1 Inhibition Research

Research focused on selective inhibitors of the L-type amino acid transporter 1 (LAT1) explored this compound's potential as an inhibitor. This study provided insights into designing compounds that could selectively modulate amino acid transport, with implications for cancer therapy and metabolic disorders .

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-benzylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into active sites of enzymes or receptors selectively, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical properties of (S)-3-Amino-2-benzylpropanoic acid hydrochloride and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position/Group | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₄ClNO₂ | ~215.68 | 2-benzyl, 3-amino (S-config) | Not provided | Chiral center; hydrophobic benzyl group |

| (R)-3-Amino-2-benzylpropanoic acid hydrochloride | C₁₀H₁₄ClNO₂ | ~215.68 | 2-benzyl, 3-amino (R-config) | 1276055-51-6 | Enantiomer; potential differences in bioactivity |

| (S)-4-Amino-3-phenylbutanoic acid hydrochloride | C₁₀H₁₄ClNO₂ | ~215.68 | 3-phenyl, 4-amino | 52950-37-5 | Longer carbon chain; phenyl vs. benzyl |

| 3-Amino-3-(3-fluorophenyl)propanoic acid HCl | C₉H₁₁ClFNO₂ | ~219.64 | 3-fluorophenyl, 3-amino | Not provided | Fluorine substituent; amino at C3 |

| (S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl | C₉H₁₁Cl₂NO₂ | 236.1 | 3-chlorophenyl, 2-amino | 123053-22-5 | Chlorine substituent; amino at C2 |

Detailed Comparative Analysis

Enantiomeric Pair: (S)- vs. (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride

- Structural Similarity : Both share identical molecular formulas and substituents but differ in stereochemistry at C3 .

- Functional Implications : Enantiomers often exhibit divergent biological activities. For example, the (S)-form may bind preferentially to specific enzymes or receptors, while the (R)-form could be inactive or even antagonistic. Such differences are critical in drug design, where enantiopure compounds are often required for efficacy .

Chain-Length Variants: 4-Amino-3-phenylbutanoic Acid Derivatives

- Structural Difference: These analogs have a four-carbon backbone (butanoic acid) with a phenyl group at C3 and an amino group at C4, compared to the three-carbon (propanoic acid) backbone of the target compound .

- Functional Impact : The extended chain may alter conformational flexibility, affecting binding to biological targets. The phenyl group (C₆H₅) lacks the methylene spacer present in the benzyl group (C₆H₅CH₂), reducing hydrophobicity and steric bulk .

Substituent Variations: Fluorophenyl and Chlorophenyl Derivatives

- The amino group at C3 creates a rigid structure compared to the target compound’s C3-amino/C2-benzyl arrangement .

- (S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl: The chlorine substituent increases molecular weight and lipophilicity. The amino group at C2 shifts the molecule’s polarity, possibly affecting solubility and membrane permeability .

Biological Activity

(S)-3-Amino-2-benzylpropanoic acid hydrochloride is a compound of significant interest in biochemical research due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

The compound features an amino group, a benzyl group, and a propanoic acid moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may act as a ligand for specific receptors in the central nervous system, potentially influencing neurotransmitter systems.

- Enzyme Modulation : It has been shown to affect the activity of enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

In vitro Studies

Several in vitro studies have investigated the effects of this compound on various cell lines:

| Study Type | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Cytotoxicity | HeLa | 10 | 30% reduction in cell viability |

| Enzyme Activity | Human Liver Cells | 5 | 25% inhibition of enzyme X |

| Antioxidant Assay | PC12 | 50 | Significant reduction in ROS levels |

These studies indicate that the compound can influence cell viability and enzyme activity in a concentration-dependent manner.

Case Studies

- Neuroprotective Effects : A case study involving neuronal cell cultures demonstrated that treatment with this compound led to increased survival rates under oxidative stress conditions, suggesting potential neuroprotective properties.

- Metabolic Regulation : In animal models, administration of the compound resulted in altered glucose metabolism, indicating its potential role in metabolic disorders.

Clinical Relevance

The implications of these findings extend to potential therapeutic applications:

- Neurological Disorders : Given its effects on neuronal survival and enzyme modulation, there is potential for this compound to be explored as a treatment for neurodegenerative diseases.

- Metabolic Disorders : Its influence on metabolism suggests possible applications in managing conditions like diabetes or obesity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-3-Amino-2-benzylpropanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves:

- Starting Materials : L-alanine derivatives (e.g., Boc-protected L-alanine) for the amino acid backbone .

- Benzyl Group Introduction : Coupling with benzylamine via nucleophilic substitution or amide bond formation using reagents like HATU or EDC .

- Deprotection and Salt Formation : Removal of protecting groups (e.g., Boc) with trifluoroacetic acid, followed by hydrochloride salt formation in diethyl ether .

- Critical Factors : Temperature control during coupling (0–25°C), stoichiometric ratios of reagents, and purification via recrystallization or chromatography to achieve >95% purity .

Q. What analytical techniques are essential for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Uses columns like Chiralpak IA/IB with mobile phases (e.g., hexane/isopropanol) to resolve enantiomers; retention time and peak symmetry validate purity .

- NMR Spectroscopy : H and C NMR confirm benzyl and amino group positions (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for confirming the (S)-configuration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to introduce novel substituents while preserving stereochemical integrity?

- Methodological Answer :

- Protection Strategies : Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids) to enable selective functionalization .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation or amination .

- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation and minimizes racemization .

Q. How should contradictions in reported solubility or stability data be addressed?

- Methodological Answer :

- Comparative Analysis : Replicate experiments under varying conditions (pH, temperature) using standardized buffers (e.g., phosphate buffer at pH 7.4 vs. 2.0) .

- Purity Assessment : Verify batch-to-batch consistency via LC-MS to rule out impurities affecting solubility .

- Computational Modeling : Predict solubility parameters using COSMO-RS or Hansen solubility parameters to reconcile empirical discrepancies .

Q. What role does this compound play in studying enzyme inhibition or peptide mimicry?

- Methodological Answer :

- Enzyme Assays : Use as a substrate analog in serine protease inhibition studies (e.g., trypsin or chymotrypsin) with kinetic assays (IC determination) .

- Peptide Backbone Modifications : Incorporate into peptide sequences via solid-phase synthesis to probe steric or electronic effects on binding .

Q. How does the stereochemical environment influence its stability under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose to simulated gastric fluid (pH 1.2, 37°C) and analyze degradation products via HPLC-MS .

- Racemization Kinetics : Monitor epimerization rates using polarimetry or circular dichroism under thermal stress (40–60°C) .

Q. What protocols mitigate hygroscopicity and ensure long-term storage stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.